1-Allyl-3,5-difluoro-2-propoxybenzene
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Overview
Description
1-Allyl-3,5-difluoro-2-propoxybenzene is a versatile small molecule scaffold with the molecular formula C12H14F2O and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of allyl, difluoro, and propoxy functional groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 1-Allyl-3,5-difluoro-2-propoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like ethanol or water, at temperatures ranging from room temperature to 100°C.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Allyl-3,5-difluoro-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the allyl or propoxy groups, using reagents like sodium methoxide or potassium tert-butoxide, resulting in the formation of ethers or other substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying functional groups.
Scientific Research Applications
1-Allyl-3,5-difluoro-2-propoxybenzene has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Allyl-3,5-difluoro-2-propoxybenzene depends on its specific application and the molecular targets involved. In general, the compound may interact with various enzymes, receptors, or other biomolecules, modulating their activity or function. The presence of difluoro and propoxy groups can influence the compound’s binding affinity, selectivity, and overall biological activity.
Comparison with Similar Compounds
1-Allyl-3,5-difluoro-2-propoxybenzene can be compared with other similar compounds, such as:
1-Allyl-3,5-difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group, potentially leading to different reactivity and applications.
1-Allyl-3,5-difluoro-2-ethoxybenzene: Contains an ethoxy group, which may affect its physical and chemical properties compared to the propoxy derivative.
1-Allyl-3,5-difluoro-2-butoxybenzene: The butoxy group can introduce additional steric hindrance and influence the compound’s behavior in various reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for diverse applications in research and industry.
Properties
IUPAC Name |
1,5-difluoro-3-prop-2-enyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c1-3-5-9-7-10(13)8-11(14)12(9)15-6-4-2/h3,7-8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGARJCHZKLVTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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